Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Piperazin-1-ylpyridine-3-carbaldehyde in Medicinal Chemistry
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Piperazin-1-ylpyridine-3-carbaldehyde in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets—is a cornerstone of rational drug design. 2-Piperazin-1-ylpyridine-3-carbaldehyde (CAS: 104842-73-1) represents a high-value synthetic building block that elegantly merges a piperazine moiety with a functionalized pyridine ring[1].
This technical guide provides an in-depth analysis of the chemical and physical properties of 2-Piperazin-1-ylpyridine-3-carbaldehyde. Furthermore, it details the mechanistic rationale for its deployment in the synthesis of complex hybrid libraries, specifically focusing on its proven efficacy in generating potent urease inhibitors for the management of Helicobacter pylori infections[2][3].
Physicochemical Profiling & Structural Rationale
The utility of 2-Piperazin-1-ylpyridine-3-carbaldehyde stems from its tripartite structural architecture, which balances aqueous solubility with late-stage synthetic versatility[1].
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The Piperazine Core: With a basic pKa of approximately 8.9, the piperazine ring enables the formation of stable salts, drastically improving the aqueous solubility and bioavailability of downstream drug candidates[4]. It acts as a flexible, hydrogen-bonding linker.
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The Pyridine Ring: This electron-deficient heteroaromatic system facilitates critical π−π stacking interactions with aromatic amino acid residues within enzyme active sites[2].
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The 3-Carbaldehyde Handle: The reactive aldehyde group serves as an electrophilic epicenter, allowing for rapid diversification via reductive amination, Knoevenagel condensations, or Schiff base formations[5].
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Registry Number | 104842-73-1[1] | Standardized identification for procurement and regulatory tracking. |
| Molecular Formula | C10H13N3O[5] | Defines the atomic composition and exact mass for mass spectrometry (MS) validation. |
| Molecular Weight | 191.23 g/mol [5] | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Density | ~1.175 g/cm³[6] | Critical parameter for volumetric scaling in process chemistry and reactor loading. |
| Core Moieties | Piperazine, Pyridine, Aldehyde[1] | Provides orthogonal handles for both biological target binding and chemical functionalization. |
Therapeutic Application: Urease Inhibition
A primary application of the 2-Piperazin-1-ylpyridine-3-carbaldehyde scaffold is the development of pyridinylpiperazine hybrid derivatives targeting bacterial urease[1][2]. Helicobacter pylori relies on the urease enzyme to hydrolyze urea into ammonia and carbon dioxide, effectively neutralizing the acidic gastric environment to ensure bacterial survival and colonization[3].
Recent structure-activity relationship (SAR) studies have demonstrated that coupling the pyridinylpiperazine core with arylacetamides or carbodithioates yields inhibitors that drastically outperform standard clinical controls[2][3].
Table 2: Comparative Urease Inhibitory Efficacy
Data summarizes the in vitro inhibitory potency (IC50) of synthesized pyridinylpiperazine derivatives against urease.
| Compound / Derivative | Structural Modification | IC50 Value (μM) | Fold-Potency vs Standard |
| Compound 5b | N-phenylpropionamide with ortho-Cl[2] | 2.0 ± 0.73[2] | ~11.5x |
| Compound 5j | Carbodithioate with o-tolyl moiety[3] | 5.16 ± 2.68[3] | ~4.5x |
| Thiourea | Positive Control / Standard[2][3] | ~23.0[2][3] | 1.0x (Baseline) |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control checkpoints.
Protocol A: Library Synthesis via Reductive Amination
Objective: Exploit the 3-carbaldehyde group of 2-Piperazin-1-ylpyridine-3-carbaldehyde to synthesize a library of functionalized pyridinylpiperazine hybrids.
Causality & Rationale: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride ( NaBH4 ). STAB is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted starting aldehyde into an inert alcohol byproduct. 1,2-Dichloroethane (DCE) is utilized as the solvent because it stabilizes the iminium intermediate better than protic solvents, preventing competitive acetal formation.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2-Piperazin-1-ylpyridine-3-carbaldehyde (1.0 eq, 1.0 mmol) and the desired primary/secondary amine (1.1 eq, 1.1 mmol) in anhydrous DCE (10 mL).
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Imine Catalysis: Add glacial acetic acid (1.2 eq) dropwise. Causality: The acid acts as a Brønsted catalyst, protonating the carbonyl oxygen to increase its electrophilicity and drive Schiff base formation. Stir at 25°C for 2 hours.
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Selective Reduction: Introduce STAB (1.5 eq) portion-wise over 10 minutes to control the mild exothermic reaction. Stir the suspension at room temperature for 12 hours.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (15 mL) to neutralize the acetic acid and safely decompose excess STAB. Extract the aqueous layer with Dichloromethane (3 x 15 mL).
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Self-Validating QC: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and analyze the crude mixture via LC-MS to confirm the disappearance of the 191.23 m/z starting material peak[5] and the presence of the target hybrid mass.
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Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure pyridinylpiperazine derivative.
Protocol B: High-Throughput Urease Inhibition Assay
Objective: Quantify the IC50 of the synthesized pyridinylpiperazine hybrids.
Causality & Rationale: The assay relies on the colorimetric shift of phenol red. As urease hydrolyzes urea, the generated ammonia raises the buffer pH. Phenol red transitions from yellow to pink/red as the pH shifts from 6.8 to 8.2, allowing direct spectrophotometric correlation to enzyme kinetics.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 6.8) containing Jack bean urease (0.2 U/mL). Causality: Jack bean urease is highly homologous to H. pylori urease and serves as a highly stable, commercially viable surrogate for primary screening[3].
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Inhibitor Pre-Incubation: Dissolve the test compounds in DMSO. Add varying concentrations of the inhibitor to the enzyme buffer in a 96-well microplate. Ensure the final DMSO concentration remains strictly < 1% to prevent solvent-induced protein denaturation. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical to allow the establishment of a steady-state enzyme-inhibitor complex prior to substrate introduction.
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Reaction Initiation: Add urea (final concentration 20 mM) and phenol red indicator (0.005% w/v) to each well to initiate the catalytic hydrolysis.
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Kinetic Measurement: Immediately measure the absorbance dynamically at 560 nm using a microplate reader over a 30-minute window.
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Self-Validating Controls: Run parallel wells containing Thiourea (Standard Inhibitor, expected IC50 ~23 μM)[2] and a vehicle control (DMSO only) to ensure assay dynamic range and validity.
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Data Synthesis: Export kinetic data to GraphPad Prism and calculate the IC50 using non-linear regression (log(inhibitor) vs. normalized response).
Visualizations
Workflow for the synthesis of pyridinylpiperazine derivatives via reductive amination.
Mechanistic pathway of H. pylori urease inhibition by pyridinylpiperazine hybrids.
Sources
- 1. 2-Piperazin-1-ylpyridine-3-carbaldehyde | 104842-73-1 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinylpiperazine â Grokipedia [grokipedia.com]
- 5. 2-Piperazin-1-ylpyridine-3-carbaldehyde | 104842-73-1 | Benchchem [benchchem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 104842-73-1 Name: [xixisys.com]
